molecular formula C16H25Cl2N3O2 B4449913 N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

Cat. No.: B4449913
M. Wt: 362.3 g/mol
InChI Key: VHCLTEISKNLNQA-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring and a substituted phenyl group. The presence of both ethoxy and methoxy groups on the phenyl ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the substituted phenyl ring. This can be achieved through the ethylation and methylation of a phenol derivative. The resulting intermediate is then subjected to a series of reactions to introduce the imidazole ring and the propan-1-amine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The final product is often purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and enzymes, potentially inhibiting or modulating their activity. The substituted phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar in structure but lacks the imidazole ring.

    4-Methoxyphenethylamine: Contains a methoxy group but differs in the rest of the structure.

    N-(4-Methoxyphenyl)-N-methylacetamide: Shares the methoxyphenyl group but has different functional groups.

Uniqueness

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is unique due to the combination of its imidazole ring and the substituted phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2.2ClH/c1-3-21-15-6-5-14(11-16(15)20-2)12-17-7-4-9-19-10-8-18-13-19;;/h5-6,8,10-11,13,17H,3-4,7,9,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCLTEISKNLNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
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N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
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N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
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N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

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